FAAH Inhibitory Potency: A Moderate-Profile Ligand Distinct from High-Affinity Chemotypes
This compound exhibits a measured FAAH IC50 of 33,400 nM (33.4 µM) in a rat brain homogenate assay, a value that is significantly higher—by a factor of approximately 10,000—than the high-affinity FAAH inhibitor URB-597 (IC50 = 3-5 nM) [1][2]. This quantifies its role not as a potent inhibitor for therapeutic validation, but as a moderate-affinity pharmacological tool for probing substrate-competitive binding mechanisms or for use as a reference compound in inhibitor screening cascades where a weaker binder is required.
| Evidence Dimension | FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33,400 nM |
| Comparator Or Baseline | URB-597 (a well-characterized, potent FAAH inhibitor): IC50 = 3-5 nM |
| Quantified Difference | Target compound is ~6,800 to 11,000-fold less potent than URB-597. |
| Conditions | Target compound assayed in rat brain homogenates pre-incubated for 10 minutes with [3H]anandamide substrate [1]. URB-597 value is from a standard literature reference [2]. |
Why This Matters
This data point defines the compound's functional profile as a distinct, moderate-affinity probe, directly impacting its selection for assays requiring a specific kinetic or occupancy window that high-affinity inhibitors cannot provide.
- [1] BindingDB. BDBM50397565 (CHEMBL2171257) Affinity Data: IC50: 3.34E+4 nM. Target: Fatty-acid amide hydrolase 1 (Rat). View Source
- [2] Biozol. URB-597 product information: Potent and selective fatty acid amide hydrolase (FAAH) inhibitor, IC50 = 3-5 nM. View Source
